N-(2-Aminoethyl)-N-methylacetamide hydrochloride
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Overview
Description
N-(2-Aminoethyl)-N-methylacetamide hydrochloride is an organic compound with the chemical formula C5H13ClN2O. It is a white crystalline powder that is highly soluble in water and ethanol. This compound is commonly used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-N-methylacetamide hydrochloride typically involves the reaction of N-methylacetamide with 2-chloroethylamine hydrochloride. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch reactions. The reactants are mixed in a reactor, and the reaction is monitored for completion. The product is then filtered, washed, and dried to obtain the final crystalline compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: This compound can be reduced to form different amine derivatives.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of N-(2-aminoethyl)-N-methylacetamide N-oxide.
Reduction: Formation of N-(2-aminoethyl)-N-methylamine.
Substitution: Formation of various substituted amides.
Scientific Research Applications
N-(2-Aminoethyl)-N-methylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The compound can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
- N-(2-Aminoethyl)acetamide hydrochloride
- N-(2-Aminoethyl)-N-methylamine hydrochloride
- N-(2-Aminoethyl)-N-methylpropionamide hydrochloride
Comparison: N-(2-Aminoethyl)-N-methylacetamide hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and solubility properties. Compared to similar compounds, it offers better solubility in water and ethanol, making it more versatile for various applications.
Properties
IUPAC Name |
N-(2-aminoethyl)-N-methylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-5(8)7(2)4-3-6;/h3-4,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJRXDUOIACUHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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